2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
CAS No.: 1005292-64-7
Cat. No.: VC5709507
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005292-64-7 |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C23H22N2O4S/c1-28-19-7-2-3-8-20(19)29-15-22(26)24-17-10-11-18-16(14-17)6-4-12-25(18)23(27)21-9-5-13-30-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26) |
| Standard InChI Key | JOEKZSDGUCXTKK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide, reflects its hybrid structure. Key features include:
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Tetrahydroquinoline moiety: A partially saturated quinoline ring system that enhances metabolic stability compared to fully aromatic analogs.
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Thiophene-2-carbonyl group: A sulfur-containing heterocycle linked via a carbonyl group, contributing to electronic diversity and potential bioactivity.
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Methoxyphenoxy-acetamide side chain: A polar substituent that may influence solubility and target binding.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂N₂O₄S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 1005292-64-7 |
| SMILES Notation | COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
The molecular formula, C₂₃H₂₂N₂O₄S, indicates a balanced distribution of hydrophilic (methoxy, carbonyl) and hydrophobic (aromatic rings) regions, suggesting moderate lipophilicity.
Synthesis and Manufacturing
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aniline, cyclohexenone, H₂SO₄, Δ | Cyclization to form quinoline |
| 2 | Thiophene-2-carbonyl chloride, NaOH, 0°C | Amide bond formation |
| 3 | 2-Methoxyphenoxyacetyl chloride, Et₃N | Side-chain acylation |
Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
Physicochemical Properties
Solubility and Stability
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Moderate lipid solubility: Suitable for crossing biological membranes.
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Aqueous solubility: Likely limited (<1 mg/mL) due to aromatic stacking and hydrogen-bonding constraints.
Table 3: Predicted Physicochemical Parameters
| Parameter | Value/Description |
|---|---|
| LogP (octanol-water) | ~3.2 |
| Hydrogen Bond Donors | 2 (amide NH, tetrahydroquinoline NH) |
| Hydrogen Bond Acceptors | 6 (carbonyl O, ether O, methoxy O) |
| Polar Surface Area | ~90 Ų |
| Compound Class | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|
| Fluoro-phenoxy derivatives | 16–32 | 32–64 |
| Thiophene-quinoline hybrids | 8–16 | 16–32 |
This compound’s methoxy group could enhance membrane penetration, potentially lowering MIC values compared to fluorinated analogs.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 2-fluorophenoxy group (as in CAS 1005292-62-5) with 2-methoxyphenoxy introduces distinct electronic and steric effects:
Table 5: Structural Comparison with Analogous Compounds
| Compound | R Group | LogP | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| 2-Fluorophenoxy derivative | -O-C₆H₄-F | ~2.8 | 16 (S. aureus) |
| 2-Methoxyphenoxy derivative | -O-C₆H₄-OCH₃ | ~3.2 | Predicted: 8–16 |
| 2-Methylphenoxy derivative | -O-C₆H₄-CH₃ | ~3.5 | 32 (E. coli) |
The methoxy group’s electron-donating nature may improve interaction with bacterial topoisomerases, enhancing potency.
Industrial and Research Applications
Material Science Applications
The thiophene moiety’s conjugation properties suggest utility in:
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Organic semiconductors: As electron-deficient units in donor-acceptor polymers.
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Fluorescent probes: Due to potential π-π* transitions in the 300–400 nm range.
Drug Discovery
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Lead compound optimization: Modifying the acetamide side chain to explore SAR against oncology targets.
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Prodrug development: Esterification of the methoxy group to enhance bioavailability.
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